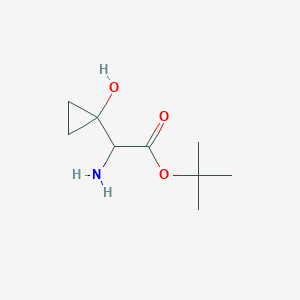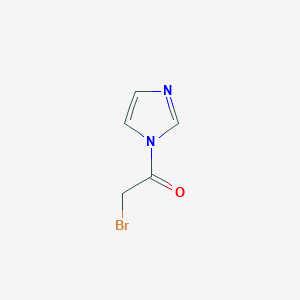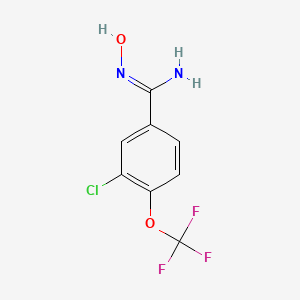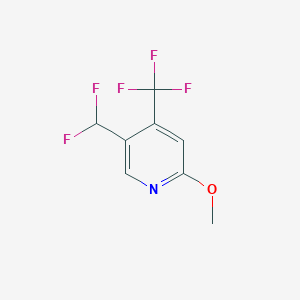
N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has a pyridine ring attached to the thiadiazole ring, which is further connected to a cyclobutanecarboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide typically involves the reaction of 3-aminopyridine with thiosemicarbazide to form the thiadiazole ring. This intermediate is then reacted with cyclobutanecarboxylic acid chloride to form the final product. The reaction conditions usually involve the use of solvents such as toluene or ethyl acetate and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iodine, TBHP, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions can vary, but typical conditions include the use of solvents like toluene or ethyl acetate and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols
科学研究应用
N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit protein kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .
相似化合物的比较
Similar Compounds
Similar compounds to N-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide include:
- N-(Pyridin-2-yl)amides
- 3-Bromoimidazo[1,2-a]pyridines
- Imidazo[2,1-b]thiazole derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and development in multiple scientific fields.
属性
分子式 |
C12H12N4OS |
|---|---|
分子量 |
260.32 g/mol |
IUPAC 名称 |
N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C12H12N4OS/c17-10(8-3-1-4-8)14-12-16-15-11(18-12)9-5-2-6-13-7-9/h2,5-8H,1,3-4H2,(H,14,16,17) |
InChI 键 |
FKZHQMDFHHCAFP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C(=O)NC2=NN=C(S2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)







